molecular formula C10H10N2O2S B1621608 1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)- CAS No. 66178-72-1

1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-

Cat. No.: B1621608
CAS No.: 66178-72-1
M. Wt: 222.27 g/mol
InChI Key: BKXGWMZQIKEMTN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiol group at the 2-position and a m-tolyloxymethyl group at the 5-position. It is a white solid with a distinct odor and is soluble in common organic solvents such as ethanol and ethyl acetate .

Preparation Methods

The synthesis of 1,3,4-oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The general synthetic route can be summarized as follows:

    Reaction of Acylhydrazide with Carbon Disulfide: The acylhydrazide reacts with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcohol solvent like ethanol.

    Cyclization and Acidification: The reaction mixture is then acidified, leading to the cyclization and formation of the oxadiazole ring.

Chemical Reactions Analysis

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or other derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-3-2-4-8(5-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXGWMZQIKEMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216364
Record name 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66178-72-1
Record name 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066178721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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